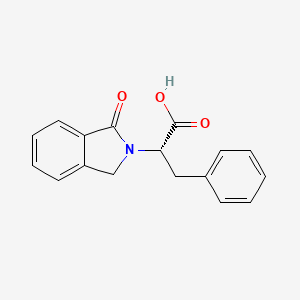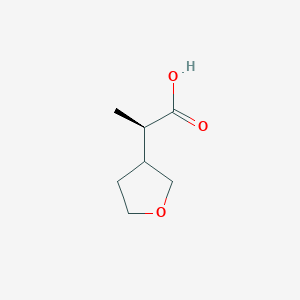
(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
“(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H18N4O4 . It is available for purchase online for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains azido (-N3), methyl (-CH3), and tert-butyl (-C(CH3)3) functional groups .Physical and Chemical Properties Analysis
This compound has an average mass of 270.285 Da and a monoisotopic mass of 270.132813 Da . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 0.96, indicating its relative hydrophobicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate is used in the field of medicinal chemistry. For instance, it serves as an intermediate in the synthesis of 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The process involves double fluorination of N-protected hydroxyproline, leading to high yields of enantiomerically pure compounds used for medicinal applications (Singh & Umemoto, 2011).
Use in Chiral Auxiliary and Peptide Synthesis
Another application is in the synthesis of chiral auxiliaries and dipeptide synthesis. Enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, synthesized from L-alanine, have been used both as chiral auxiliaries and in dipeptide synthesis. These compounds play a crucial role in the preparation of enantiomerically pure acids and other intermediates for dipeptide synthesis (Studer, Hintermann & Seebach, 1995).
Intermediate for Antibacterial Agents
This compound has also been synthesized as an important intermediate for quinolone antibacterial agents. This process involves diastereo- and enantioselective reactions starting from ethyl crotonate and L-alanine (Li et al., 1995).
Kinetic Resolution and Synthesis of Amino Acids
Additionally, this compound is used in kinetic resolution processes for the synthesis of amino acids. It has been utilized as a chiral auxiliary in stereospecific amination, enabling the creation of enantiomerically pure compounds (Kubota, Kubo & Nunami, 1994).
Synthesis of Biologically Active Compounds
Finally, it is involved in the synthesis of biologically active compounds, such as through dynamic kinetic resolution for stereoselective alkylation, enabling the creation of key building blocks for a variety of biologically active compounds (Kubo et al., 1997).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQMWOSPZUZYNW-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2651506.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651511.png)

![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2651515.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2651516.png)
![2-(1H-Indol-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2651519.png)
![2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2651521.png)
![2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B2651523.png)
